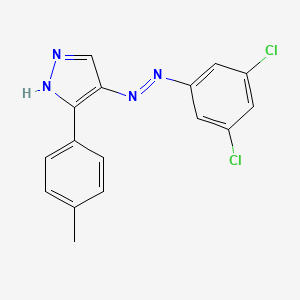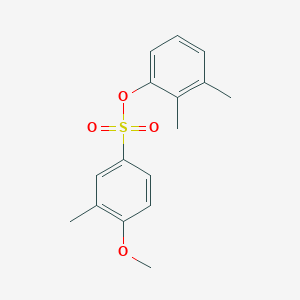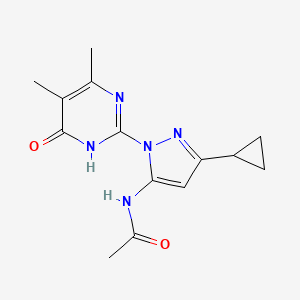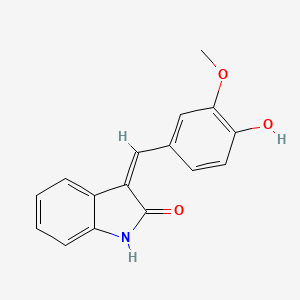![molecular formula C12H13Cl2N5O B2743248 3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide CAS No. 1356729-44-6](/img/structure/B2743248.png)
3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide is a complex organic molecule that has drawn interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide generally involves multiple steps, starting from readily available precursors:
Formation of the 1,2,4-Triazole Ring: : The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with corresponding isocyanates.
Substitution Reactions:
Amide Formation: : The final step involves the coupling of the chlorinated pyridine with the triazole intermediate using amide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
For large-scale production, the synthesis route might be streamlined to optimize yield and reduce cost. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the reactions, using automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound can be oxidized using strong oxidizing agents, affecting the triazole and pyridine rings.
Reduction: : Hydrogenation or other reduction methods can be used to modify the functional groups attached to the rings.
Substitution: : Halogen atoms on the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions Used
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Nucleophiles like amines, thiols, or alkoxides under conditions such as reflux in polar aprotic solvents.
Major Products Formed from These Reactions
Oxidation Products: : Varied oxidized forms of the triazole and pyridine rings.
Reduction Products: : Reduced derivatives where double bonds might be hydrogenated.
Substitution Products: : Derivatives where chlorine atoms are replaced with other functional groups.
Applications De Recherche Scientifique
3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide has been used across multiple research domains:
Chemistry: : Investigated as a precursor for more complex molecules and as a catalyst in specific organic reactions.
Biology: : Studied for its interactions with various biological receptors, showcasing potential as a bioactive compound.
Medicine: : Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of agrochemicals and pesticides due to its structural similarity to active compounds in this category.
Mécanisme D'action
The compound's mechanism of action is closely tied to its structural features:
Molecular Targets: : It often interacts with enzyme active sites or receptor binding sites due to its aromatic rings and functional groups.
Pathways Involved: : Depending on the specific application, it can inhibit enzymatic activities or modulate receptor functions, leading to desired biological effects such as antimicrobial activity or growth inhibition in cancer cells.
Comparaison Avec Des Composés Similaires
Comparison
Compared to other compounds with similar structural motifs, 3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide stands out due to its unique combination of chlorine substituents and the triazole ring, which can impart distinct reactivity and biological activity.
List of Similar Compounds
3,6-dichloro-2-pyridinecarboxamide: : Lacks the triazole ring but maintains the chlorinated pyridine structure.
N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide: : Similar but without the chlorine atoms.
4-isopropyl-1,2,4-triazole derivatives: : Various compounds containing the triazole ring with different substituents.
Propriétés
IUPAC Name |
3,6-dichloro-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N5O/c1-7(2)19-6-16-18-10(19)5-15-12(20)11-8(13)3-4-9(14)17-11/h3-4,6-7H,5H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJZDJCBSSMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CNC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline](/img/structure/B2743165.png)
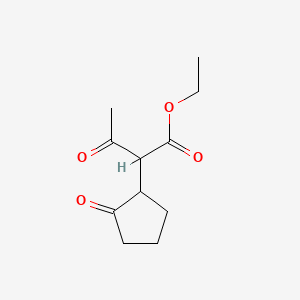
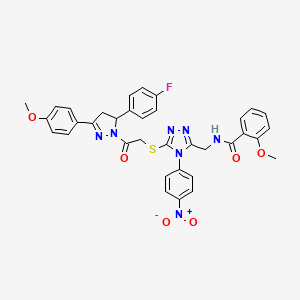
![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)
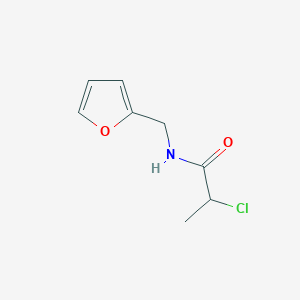
![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)
![1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2743172.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2743174.png)
